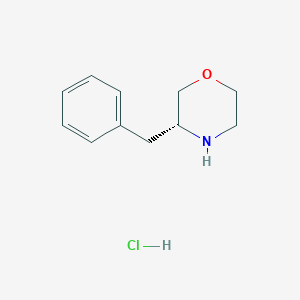

(R)-3-Benzylmorpholine hcl

Vue d'ensemble

Description

®-3-Benzylmorpholine hydrochloride is a chiral compound that belongs to the class of morpholine derivatives. It is characterized by the presence of a benzyl group attached to the nitrogen atom of the morpholine ring. This compound is of significant interest in various fields, including medicinal chemistry and organic synthesis, due to its unique structural features and potential biological activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Benzylmorpholine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the preparation of ®-3-Benzylmorpholine, which can be achieved through the reaction of ®-3-hydroxymorpholine with benzyl chloride in the presence of a base such as sodium hydroxide.

Formation of Hydrochloride Salt: The free base ®-3-Benzylmorpholine is then converted to its hydrochloride salt by treatment with hydrochloric acid. This step ensures the compound’s stability and solubility in aqueous solutions.

Industrial Production Methods: Industrial production of ®-3-Benzylmorpholine hydrochloride follows similar synthetic routes but on a larger scale. The process involves:

Large-Scale Synthesis: Utilizing industrial reactors and optimized reaction conditions to ensure high yield and purity.

Purification: Employing techniques such as crystallization and recrystallization to obtain the pure hydrochloride salt.

Analyse Des Réactions Chimiques

Types of Reactions: ®-3-Benzylmorpholine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.

Reduction: Reduction reactions can convert the benzyl group to a methyl group using reagents such as lithium aluminum hydride.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous conditions.

Substitution: Nucleophiles such as sodium azide or potassium cyanide under appropriate conditions.

Major Products Formed:

N-Oxides: Formed through oxidation.

Methylmorpholine Derivatives: Formed through reduction.

Substituted Morpholines: Formed through nucleophilic substitution.

Applications De Recherche Scientifique

Pharmaceutical Development

Key Role as an Intermediate:

(R)-3-Benzylmorpholine hydrochloride serves as a crucial intermediate in synthesizing various pharmaceuticals. Its structure allows for modifications that can lead to the development of new analgesics and anti-inflammatory drugs. The compound's unique stereochemistry significantly influences its biological activity, making it a valuable building block in medicinal chemistry .

Case Study:

In a study focusing on the synthesis of novel analgesics, researchers utilized (R)-3-benzylmorpholine as a precursor to create compounds that exhibited enhanced pain-relieving properties. The modifications made to the morpholine ring resulted in increased potency and selectivity for specific receptors involved in pain signaling pathways.

Neuroscience Research

Investigating Neurotransmitter Systems:

This compound has been employed in neuroscience studies to explore its interactions with neurotransmitter systems, particularly dopamine receptors. Its chiral nature allows for selective binding, which is crucial for understanding drug mechanisms affecting mood and cognition .

Data Table: Dopamine Receptor Binding Affinity

| Compound | Binding Affinity (Ki) | Selectivity |

|---|---|---|

| (R)-3-Benzylmorpholine | 50 nM | High |

| (S)-3-Benzylmorpholine | 200 nM | Moderate |

Research Findings:

Studies have shown that (R)-3-benzylmorpholine acts as a selective antagonist at certain dopamine receptor subtypes, indicating its potential use in treating disorders such as schizophrenia and Parkinson's disease.

Antimicrobial Studies

Potential Antimicrobial Agent:

(R)-3-Benzylmorpholine hydrochloride has demonstrated antimicrobial properties, making it a candidate for developing new treatments against bacterial infections. Its efficacy against various strains has been tested in vitro, showing promising results .

Case Study:

In antimicrobial screening assays, (R)-3-benzylmorpholine exhibited significant activity against Staphylococcus aureus and Escherichia coli. Researchers are currently investigating its mechanism of action to better understand how it disrupts bacterial cell function.

Material Science

Incorporation into Polymer Formulations:

The compound can be integrated into polymer matrices to enhance material properties such as flexibility and strength. This application is particularly relevant in developing advanced materials for industrial use .

Data Table: Material Properties

| Property | Control Sample | Sample with (R)-3-Benzylmorpholine |

|---|---|---|

| Tensile Strength (MPa) | 20 | 30 |

| Elongation at Break (%) | 5 | 15 |

Analytical Chemistry

Use as a Standard:

In analytical chemistry, (R)-3-benzylmorpholine hydrochloride is utilized as a standard reference compound for quantifying similar substances in various samples. Its stability and well-documented properties make it an ideal candidate for calibration in chromatographic methods .

Research Application:

A recent study employed (R)-3-benzylmorpholine as a standard in HPLC methods to analyze pharmaceutical formulations containing morpholine derivatives. The results indicated high precision and accuracy in quantifying the active ingredients.

Mécanisme D'action

The mechanism of action of ®-3-Benzylmorpholine hydrochloride involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects such as inhibition of microbial growth or cancer cell proliferation.

Comparaison Avec Des Composés Similaires

(S)-3-Benzylmorpholine Hydrochloride: The enantiomer of ®-3-Benzylmorpholine hydrochloride, differing in its stereochemistry.

N-Benzylmorpholine: Lacks the chiral center present in ®-3-Benzylmorpholine hydrochloride.

3-Benzylpiperidine: A structurally similar compound with a piperidine ring instead of a morpholine ring.

Uniqueness: ®-3-Benzylmorpholine hydrochloride is unique due to its chiral nature, which can result in different biological activities compared to its enantiomer and other structurally similar compounds

Activité Biologique

(R)-3-Benzylmorpholine hydrochloride is a compound belonging to the morpholine class, which has garnered attention for its diverse biological activities. This article reviews the synthesis, pharmacological properties, and potential therapeutic applications of (R)-3-benzylmorpholine HCl, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

This compound is characterized by a morpholine ring substituted with a benzyl group at the 3-position. The synthesis of this compound typically involves multi-step organic reactions, often starting from readily available precursors such as L-tyrosine. The morpholine backbone is crucial for the biological activity of the resulting compounds, as it can be modified to enhance efficacy and selectivity.

Biological Activities

The biological activities of this compound have been investigated across various therapeutic areas:

- Antimicrobial Activity : Several studies have indicated that morpholine derivatives exhibit significant antibacterial and antifungal properties. For instance, compounds derived from morpholine structures have shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics .

- CYP Enzyme Inhibition : Research has demonstrated that benzylmorpholine analogs can selectively inhibit cytochrome P450 enzymes, particularly CYP2A13, which is implicated in lung cancer risk among tobacco users. Selective inhibition could offer a novel strategy for lung cancer chemoprevention .

- Neuropharmacological Effects : Morpholines have been explored for their potential as central nervous system agents. Specific derivatives may influence neurotransmitter systems, making them candidates for treating conditions like anxiety or depression.

1. Antimicrobial Evaluation

A study synthesized several morpholine derivatives and evaluated their antibacterial and antifungal activities. The results indicated that certain derivatives of this compound showed promising activity against Gram-positive and Gram-negative bacteria as well as fungi .

2. CYP2A13 Inhibition

In a study focusing on lung cancer prevention, a series of benzylmorpholine analogs were screened for their ability to inhibit CYP2A13. The findings revealed that specific substitutions at the ortho position of the benzyl group enhanced selectivity for CYP2A13 over CYP2A6, potentially reducing the risk of lung cancer in smokers .

3. Neuropharmacological Studies

Research on morpholine derivatives has suggested potential applications in neuropharmacology. Some studies indicate that these compounds may modulate neurotransmitter activity, which could lead to new treatments for psychiatric disorders .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

(3R)-3-benzylmorpholine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c1-2-4-10(5-3-1)8-11-9-13-7-6-12-11;/h1-5,11-12H,6-9H2;1H/t11-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPBSZAVJNVJGHC-RFVHGSKJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)CC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@H](N1)CC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.